molecular formula C9H4BrCl2F3O B13724490 2'-Bromo-4'-chloro-3'-(trifluoromethyl)phenacyl chloride

2'-Bromo-4'-chloro-3'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13724490
M. Wt: 335.93 g/mol
InChI Key: ISHZYNGDWXXKKS-UHFFFAOYSA-N
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Description

2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride moiety. It is widely used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. The process can be carried out using bromine and chlorine sources under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The reaction conditions are optimized to achieve high yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Catalysts: Catalysts like palladium or copper are often employed in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Comparison: Compared to similar compounds, 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various chemical applications.

Properties

Molecular Formula

C9H4BrCl2F3O

Molecular Weight

335.93 g/mol

IUPAC Name

1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-8-4(6(16)3-11)1-2-5(12)7(8)9(13,14)15/h1-2H,3H2

InChI Key

ISHZYNGDWXXKKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)Br)C(F)(F)F)Cl

Origin of Product

United States

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